![molecular formula C12H13NO2 B3354793 Indol-1-yl-acetic acid ethyl ester CAS No. 61155-69-9](/img/structure/B3354793.png)
Indol-1-yl-acetic acid ethyl ester
Overview
Description
Indol-1-yl-acetic acid ethyl ester is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity . Indoles, both natural and synthetic, show various biologically vital properties .
Molecular Structure Analysis
The molecular structure of Indol-1-yl-acetic acid ethyl ester is represented by the formula: C12H13NO2 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The chemical reactions of indole derivatives are complex and varied. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Additionally, the formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .Scientific Research Applications
Chromatographic Analysis
Indol-1-yl-acetic acid ethyl ester has been utilized in chromatographic analysis, particularly in micellar liquid chromatography. A study by Sánchez, Díaz, and Pareja (1996) developed a method for determining plant growth regulators, including indol-1-yl-acetic acid ethyl ester, using fluorometric detection. This method facilitated the extraction and purification of plant hormones, improving the efficiency of chromatographic analysis (Sánchez, Díaz, & Pareja, 1996).
Synthesis of Bioactive Compounds
In pharmaceutical and biological research, indol-1-yl-acetic acid ethyl ester has been a key compound in synthesizing various bioactive molecules. Kutubi and Kitamura (2011) demonstrated its role in the regioselective synthesis of bis(indol-3-yl) compounds, which are significant in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
Microscale Preparation for Gas Chromatography
Epstein and Cohen (1981) described a microscale method for preparing the ester of indole-3-acetic acid, relevant to indol-1-yl-acetic acid ethyl ester, for gas chromatography. This approach enhanced the sensitivity and selectivity for assaying indole-3-acetic acid in plant materials (Epstein & Cohen, 1981).
Antibacterial and Antifungal Properties
Indol-1-yl-acetic acid ethyl ester has also been investigated for its potential in combating microbial infections. Nagarapu and Pingili (2014) synthesized derivatives of this compound and assessed their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Nagarapu & Pingili, 2014).
Applications in Horticulture
In the field of horticulture, Darnell, Greve, and Martin (1987) explored the use of indol-1-yl-acetic acid ethyl ester for stimulating fruit set in strawberries. Their research indicated the compound's utility in enhancing physiological responses in plants (Darnell, Greve, & Martin, 1987)
Future Directions
properties
IUPAC Name |
ethyl 2-indol-1-ylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSTBXXTNPNPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359522 | |
Record name | indol-1-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61155-69-9 | |
Record name | indol-1-yl-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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